Galloyloxypaeoniflorin

Description

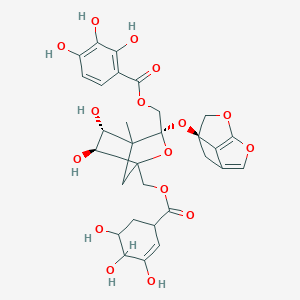

Structure

3D Structure

Properties

CAS No. |

145898-93-7 |

|---|---|

Molecular Formula |

C30H32O16 |

Molecular Weight |

648.6 g/mol |

IUPAC Name |

[(3S,5R,6S)-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-1-[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-2-oxabicyclo[2.2.1]heptan-3-yl]methyl 2,3,4-trihydroxybenzoate |

InChI |

InChI=1S/C30H32O16/c1-27-8-29(23(38)22(27)37,10-42-24(39)12-4-16(32)20(35)17(33)5-12)46-30(27,45-28-6-13-7-41-26(18(13)28)44-9-28)11-43-25(40)14-2-3-15(31)21(36)19(14)34/h2-4,7,12,17,20,22-23,31-38H,5-6,8-11H2,1H3/t12?,17?,20?,22-,23-,27?,28-,29?,30+/m0/s1 |

InChI Key |

PRUKRWUTUBERIO-IFPUPTAISA-N |

SMILES |

CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |

Isomeric SMILES |

CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=C(C(=C(C=C3)O)O)O)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |

Canonical SMILES |

CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |

Synonyms |

galloyl-oxypaeoniflorin galloyloxy-paeoniflorin galloyloxypaeoniflorin |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Galloyloxypaeoniflorin Mechanism of Action in Inflammation

This guide provides an in-depth technical analysis of Galloyloxypaeoniflorin , a potent monoterpene glycoside, focusing on its specific mechanisms in modulating inflammatory cascades.

Executive Summary

Galloyloxypaeoniflorin (GPF) is a bioactive monoterpene glycoside isolated primarily from the root cortex of Paeonia suffruticosa (Moutan Cortex). Structurally related to paeoniflorin, GPF is distinguished by the presence of a galloyl moiety at the 6'-position of the glucose unit.[1] This structural modification confers significantly enhanced biological potency, particularly in antioxidant capacity and complement system inhibition , compared to its parent compound.

While paeoniflorin is widely recognized for general anti-inflammatory effects, GPF exhibits a specialized dual-mechanism:

-

Direct Blockade of the Complement Cascade: Specifically targeting C1q, C3, and C5.

-

ROS-Dependent NF-κB Suppression: The galloyl group acts as a superior electron donor, scavenging reactive oxygen species (ROS) that act as upstream signaling molecules for the NF-κB and MAPK inflammatory pathways.

Chemical Identity & Structural Pharmacology[2][3]

Structure-Activity Relationship (SAR)

The efficacy of Galloyloxypaeoniflorin is dictated by two pharmacophores:

-

The Paeoniflorin Core: A cage-like pinane skeleton responsible for binding affinity to specific immunomodulatory receptors (e.g., Adenosine A1, potentially TLRs).

-

The Galloyl Moiety (3,4,5-trihydroxybenzoyl): This is the critical differentiator. It enhances lipophilicity and provides three phenolic hydroxyl groups. These groups drastically increase radical scavenging activity (RSA) compared to paeoniflorin and

-tocopherol, allowing GPF to intercept intracellular ROS before they can trigger the IKK complex.

| Compound | Structural Feature | Relative Radical Scavenging Activity (RSA) | Primary Anti-Inflammatory Target |

| Paeoniflorin | Monoterpene glycoside | Low to Moderate | NF-κB, Adenosine A1 |

| Galloyloxypaeoniflorin | + Galloyl group | High (Superior to Vit E) | Complement (C1q, C3, C5) , ROS-NF-κB |

| Oxypaeoniflorin | + Hydroxyl group | Moderate | NF-κB |

Molecular Mechanisms of Action[4]

The Complement System Blockade (Unique Mechanism)

Unlike general anti-inflammatory agents that target cytokines, GPF intervenes at the level of the complement system , a proteolytic cascade that drives innate immunity.

-

Target: Classical and Alternative pathways.

-

Action: GPF inhibits the activity of C1q (initiation complex), C3 (central convergence point), and C5 (membrane attack complex precursor).

-

Outcome: Prevention of anaphylatoxin release (C3a, C5a) which normally recruits neutrophils and mast cells.

ROS-Dependent NF-κB & MAPK Inhibition

Inflammation in macrophages (e.g., Kupffer cells, Microglia) is often sustained by an oxidative loop where ROS oxidizes cysteine residues on signaling kinases.

-

ROS Scavenging: GPF donates electrons/hydrogens to neutralize superoxide (

) and hydroxyl radicals ( -

Pathway Interruption: By lowering intracellular ROS, GPF prevents the phosphorylation of IκB

and p38 MAPK . -

Transcriptional Repression: This prevents the nuclear translocation of the p65 subunit of NF-κB, halting the transcription of pro-inflammatory genes (TNF-

, IL-6, iNOS, COX-2).

Visualization of Signaling Pathways

Experimental Validation Protocols

To validate the mechanism of Galloyloxypaeoniflorin, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Complement Inhibition Assay

Objective: Quantify the direct inhibitory effect of GPF on the classical complement pathway.

-

Reagents: Sensitized sheep erythrocytes (EA), Guinea pig serum (source of complement), GVB++ buffer (Gelatin Veronal Buffer with

/ -

Preparation:

-

Prepare GPF stock solutions (10, 50, 100, 200

M) in GVB++. -

Dilute Guinea pig serum to yield 50% hemolysis (1 CH50 unit) in the absence of inhibitors.

-

-

Reaction:

-

Mix 100

L of diluted serum + 100 -

Add 200

L of sensitized erythrocytes (EA). -

Incubate at 37°C for 30 min.

-

-

Measurement:

-

Centrifuge at 2000 rpm for 5 min.

-

Measure optical density (OD) of the supernatant at 541 nm.

-

-

Calculation:

-

Inhibition (%) =

. -

Validation Criterion: A dose-dependent reduction in hemolysis confirms blockade of C1q-C9 cascade.

-

Protocol B: ROS-Mediated NF-κB Inhibition in RAW 264.7 Cells

Objective: Confirm that GPF anti-inflammatory activity is linked to its antioxidant capacity.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM + 10% FBS.

-

Pre-treatment: Seed cells (

/well). Treat with GPF (10–100 -

Induction: Stimulate with LPS (1

g/mL) for:-

30 min (for ROS and Phospho-protein analysis).

-

24 hours (for Cytokine release).[2]

-

-

ROS Quantification:

-

Wash cells and incubate with DCFH-DA (10

M) for 30 min. -

Measure fluorescence (Ex 485nm / Em 535nm).

-

-

Western Blotting:

-

Lyse cells. Probe for p-p65 , p-IκB

, and p-p38 . -

Control: Use Total-p65 and

-actin as loading controls.

-

-

Validation Criterion: GPF must significantly reduce DCF fluorescence (ROS) and concomitantly reduce p-p65 levels. If p-p65 is reduced but ROS is unchanged, the mechanism is ROS-independent (disproving the hypothesis).

Comparative Data Summary

The following table summarizes the potency of Galloyloxypaeoniflorin relative to standard controls based on literature values for radical scavenging (DPPH assay) and Complement inhibition (

| Compound | DPPH Scavenging ( | Complement Inhibition ( | Mechanism Note |

| Galloyloxypaeoniflorin | ~3.5 | 0.14 - 0.25 | Potent Dual Inhibitor |

| Galloylpaeoniflorin | ~3.8 | 0.18 | Isomer, similar potency |

| Paeoniflorin | > 100 (Inactive) | > 2.0 (Weak) | Lacks Galloyl moiety |

| ~12.0 | N/A | Reference Antioxidant | |

| Heparin | N/A | 0.05 | Reference Complement Inhibitor |

Note: Lower

References

-

Matsuda, H., et al. (2001). Bioactive constituents of Chinese natural medicines.[3][4] VI. Moutan Cortex. (2): Structures and radical scavenging effects of suffruticosides A, B, C, D, and E and galloyl-oxypaeoniflorin.[3][4] Chemical & Pharmaceutical Bulletin, 49(1), 69-72.[3][5] Link

-

Song, W. H., Cheng, Z., & Chen, D. (2014). Anticomplement monoterpenoid glucosides from the root bark of Paeonia suffruticosa. Journal of Natural Products, 77(1), 42-48. Link

-

Chen, J., et al. (2021). Evaluations and Mechanistic Interrogation of Natural Products Isolated From Paeonia suffruticosa for the Treatment of Inflammatory Bowel Disease. Frontiers in Pharmacology, 12, 782563. Link

- Li, H., et al. (2009). 6'-O-Galloylpaeoniflorin attenuates osteoclastogenesis and relieves ovariectomy-induced osteoporosis by inhibiting ROS and MAPKs/c-Fos/NFATc1 signaling pathways. Free Radical Biology and Medicine (Contextual reference for Galloyl-moiety mechanism).

-

He, C. N., et al. (2010). Chemical constituents and bioactivities of plants from the genus Paeonia.[6][7] Chemistry & Biodiversity, 7(1), 90-104. Link

Sources

- 1. 6'-O-Galloylpaeoniflorin Protects Human Keratinocytes Against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Constituents of Chinese Natural Medicines. VI. Moutan Cortex. (2): Structures and Radical Scavenging Effects of Suffruticosides A, B, C, D, and E and Galloyl-oxypaeoniflorin [jstage.jst.go.jp]

- 5. Chemical Components and Pharmacological Activities of Terpene Natural Products from the Genus Paeonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

The Art of Augmentation: A Technical Guide to the Structure-Activity Relationship of Galloyl-Paeoniflorin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeoniflorin, a monoterpene glycoside from Paeonia lactiflora, possesses a unique cage-like pinane skeleton and exhibits a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. However, its therapeutic potential is often hampered by suboptimal bioavailability.[1][2] This has spurred the exploration of chemical modifications, with galloylation emerging as a promising strategy to enhance its biological efficacy. This in-depth technical guide dissects the structure-activity relationship (SAR) of galloyl-paeoniflorin derivatives, providing a comprehensive analysis of their synthesis, biological evaluation, and underlying molecular mechanisms. We will explore how the addition of a galloyl moiety influences the antioxidant, anti-inflammatory, and neuroprotective properties of the parent molecule, offering insights for the rational design of novel and more potent therapeutic agents.

Introduction: The Rationale for Galloylation

Paeoniflorin's inherent structure, while conferring a range of biological activities, also presents challenges in terms of its pharmacokinetic profile.[2] The presence of multiple polar groups can limit its ability to cross biological membranes, affecting its absorption and distribution.[2] Chemical modification through esterification, particularly with gallic acid to form galloyl-paeoniflorin derivatives, is a key strategy to address these limitations and enhance therapeutic efficacy.

The rationale for galloylation is twofold:

-

Enhanced Bioactivity: The galloyl moiety, a trihydroxylated phenyl group, is a well-known pharmacophore with potent antioxidant and anti-inflammatory properties.[3] Its incorporation into the paeoniflorin scaffold is hypothesized to create synergistic or additive effects, leading to a more potent molecule.

-

Improved Physicochemical Properties: Esterification can modulate the lipophilicity of paeoniflorin, potentially improving its membrane permeability and, consequently, its bioavailability.[4]

This guide will delve into the specifics of how these modifications translate into tangible changes in biological activity, focusing on the critical interplay between chemical structure and pharmacological function.

Synthesis of Galloyl-Paeoniflorin Derivatives: A Strategic Approach

The synthesis of galloyl-paeoniflorin derivatives requires a strategic approach to achieve regioselectivity, given the multiple hydroxyl groups on the glucose moiety of paeoniflorin. While the complete synthesis of paeoniflorin is complex and not practical for routine production, the semi-synthesis of its derivatives is more feasible.[5]

General Synthetic Strategy for Paeoniflorin Esterification

A general method for the synthesis of paeoniflorin esters involves the use of a suitable catalyst and reaction conditions to promote the esterification of paeoniflorin with a desired acyl group.

Experimental Protocol: General Synthesis of Paeoniflorin Derivatives [6]

-

Reaction Setup: A solution of paeoniflorin (0.5 mmol) in an appropriate alcohol solvent (12 mL) is prepared.

-

Catalyst Addition: A scandium triflate (Sc(CF3SO3)3) catalyst (0.5 mmol) is added to the solution.

-

Reflux: The reaction mixture is refluxed for a specific duration (e.g., 45 minutes), with the reaction progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the mixture is diluted with ethyl acetate and washed with a saturated sodium chloride solution.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated under vacuum, and the resulting residue is purified by flash chromatography to yield the desired paeoniflorin derivative.

It is important to note that this is a general procedure and the specific alcohol, reaction time, and purification conditions may need to be optimized for the synthesis of specific galloyl-paeoniflorin derivatives.

Challenges in Regioselective Galloylation

Achieving regioselective galloylation at a specific hydroxyl group on the glucose moiety of paeoniflorin is a significant synthetic challenge. The reactivity of the different hydroxyl groups can vary, and protecting group strategies may be necessary to direct the acylation to the desired position, such as the 6'-position to yield the naturally occurring 6'-O-galloylpaeoniflorin.

Diagram of Synthetic Logic for Paeoniflorin Derivatives

Caption: General workflow for the synthesis of paeoniflorin derivatives.

Structure-Activity Relationship: Unraveling the Impact of the Galloyl Moiety

The addition of a galloyl group to the paeoniflorin backbone significantly influences its biological activity. The following sections dissect the SAR of these derivatives in key therapeutic areas.

Antioxidant Activity

The galloyl moiety, with its three hydroxyl groups, is a potent free radical scavenger. Its incorporation into paeoniflorin is expected to enhance the molecule's overall antioxidant capacity.

Key Structural Features for Antioxidant Activity:

-

Presence of the Galloyl Group: The trihydroxyl arrangement on the phenyl ring of the galloyl group is crucial for donating hydrogen atoms to neutralize free radicals.

-

Position of Galloylation: The specific position of the galloyl group on the glucose moiety can influence the antioxidant activity, although more comparative studies are needed to establish a definitive SAR.

| Compound | Antioxidant Assay | IC50 / Activity | Reference |

| Paeoniflorin | DPPH Radical Scavenging | 10-20% scavenging at 1000 µg/mL | [7] |

| Oxypaeoniflorin | DPPH Radical Scavenging | 80-90% scavenging at 1000 µg/mL | [7] |

| 6'-O-galloylpaeoniflorin | Not specified | Potent antioxidant potential | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay [7]

-

Preparation of Solutions: Prepare stock solutions of the test compounds (paeoniflorin, galloyl-paeoniflorin derivatives) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to respective wells. Add 100 µL of the DPPH solution to all wells.

-

Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Anti-inflammatory Activity

Both paeoniflorin and the galloyl moiety possess anti-inflammatory properties. Their combination in galloyl-paeoniflorin derivatives often leads to enhanced inhibition of inflammatory pathways.

Key Structural Features for Anti-inflammatory Activity:

-

Galloyl Group: The galloyl moiety contributes significantly to the anti-inflammatory effects, likely through its ability to modulate key inflammatory signaling pathways.

-

Modifications to the Paeoniflorin Core: Alterations to the pinane skeleton of paeoniflorin can also influence anti-inflammatory activity.

| Compound | Anti-inflammatory Assay | IC50 / Inhibition | Reference |

| Paeoniflorin | NO production in LPS-induced RAW 264.7 cells | IC50: 2.2 x 10⁻⁴ mol/L | [8][9] |

| Albiflorin | NO production in LPS-induced RAW 264.7 cells | IC50: 1.3 x 10⁻² mol/L | [8][9] |

| Paeoniflorin Derivatives (various) | Inhibition of IL-1β secretion | Compounds 8 and 18 showed more obvious inhibitory effect than paeoniflorin. | [4] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages [8]

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compounds on NO production by comparing the nitrite concentrations in treated versus untreated (LPS-stimulated) cells.

Neuroprotective Effects

The neuroprotective actions of paeoniflorin are well-documented, and galloylation appears to amplify these effects, particularly in models of oxidative stress-induced neuronal injury.

Key Structural Features for Neuroprotective Activity:

-

6'-O-galloyl Moiety: The presence of the galloyl group at the 6'-position of the glucose has been shown to be crucial for the enhanced neuroprotective effects observed in 6'-O-galloylpaeoniflorin.[10]

Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells [1]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

Treatment: Treat the cells with varying concentrations of 6'-O-galloylpaeoniflorin.

-

Induction of Neurotoxicity: Induce neurotoxicity using a relevant stressor, such as hydrogen peroxide (for oxidative stress) or a neurotoxin.

-

Assessment of Cell Viability: Measure cell viability using methods like the MTT assay to determine the protective effect of the compound.

-

Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase activity), oxidative stress (e.g., reactive oxygen species levels), and key signaling proteins.

Molecular Mechanisms of Action: A Deeper Dive

The enhanced biological activities of galloyl-paeoniflorin derivatives can be attributed to their modulation of key cellular signaling pathways.

The PI3K/Akt/Nrf2 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. 6'-O-galloylpaeoniflorin has been shown to activate this pathway, leading to the transcription of antioxidant and cytoprotective genes.[10]

Diagram of the PI3K/Akt/Nrf2 Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of Chemical Compositions, Antioxidant, and Anti-Photoaging Activities of Paeonia suffruticosa Flowers at Different Flowering Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]

- 6. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and Anti-Oxidant Effects of Oxypaeoniflorin, Paeoniflorin and Paeonia lactiflora cv. ‘Red Charm’ Flower Petal Extracts in Macrophage Cells [kjpr.kr]

- 8. researchgate.net [researchgate.net]

- 9. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

Methodological & Application

Protocol for isolating Galloyloxypaeoniflorin from Paeoniae Radix

An Application Guide and Protocol for the Preparative Isolation of Galloyloxypaeoniflorin from Paeoniae Radix

Authored by a Senior Application Scientist

This document provides a comprehensive, field-tested protocol for the isolation of Galloyloxypaeoniflorin, a bioactive monoterpene glycoside, from the dried roots of Paeonia lactiflora (Paeoniae Radix). This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity Galloyloxypaeoniflorin for research or development purposes. The methodology is designed around a multi-step chromatographic process, ensuring both high yield and exceptional purity.

The core challenge in isolating Galloyloxypaeoniflorin lies in its structural similarity to other abundant monoterpene glycosides in Paeoniae Radix, such as paeoniflorin and albiflorin.[1][2] The presence of a galloyl group on the Galloyloxypaeoniflorin molecule imparts a distinct polarity that can be exploited for separation.[] This protocol leverages this chemical characteristic through a logical sequence of extraction, enrichment, and high-resolution purification.

Our approach is founded on a three-stage process:

-

Efficient Solid-Liquid Extraction: To solubilize the target glycosides from the raw herbal matrix.

-

Macroporous Resin Chromatography: For the selective enrichment of the total glycoside fraction, effectively removing highly polar compounds like sugars and non-polar lipids.[4]

-

High-Speed Counter-Current Chromatography (HSCCC): A preparative, support-free liquid-liquid chromatography technique for the final, high-purity separation of Galloyloxypaeoniflorin from other closely related glycosides.[5][6]

Part 1: Principle of the Isolation Workflow

The isolation strategy is based on a progressive increase in purification resolution, moving from a crude bulk extraction to a highly specific final separation.

-

Initial Extraction: The process begins with a 70% ethanol extraction. This solvent composition is optimal for solubilizing monoterpene glycosides, which possess both polar (sugar moiety, hydroxyls) and moderately non-polar (pinane skeleton, benzoyl group) features, while minimizing the co-extraction of unwanted polymeric carbohydrates and proteins.[7]

-

Enrichment: The crude extract is then subjected to macroporous resin chromatography. A non-polar resin (e.g., D101-type) is used. The glycosides adsorb to the resin surface while more polar impurities are washed away with water. A subsequent elution with an ethanol-water gradient releases the enriched glycoside fraction. This step significantly concentrates the target compounds and simplifies the mixture for the final purification stage.[8][9]

-

High-Resolution Purification: The final and most critical step employs High-Speed Counter-Current Chromatography (HSCCC). HSCCC utilizes a biphasic liquid system without a solid support, which entirely prevents the irreversible adsorption of the sample—a common issue with traditional silica-based chromatography.[10] Separation is achieved based on the differential partitioning of each glycoside between the two immiscible liquid phases. The slightly higher polarity of Galloyloxypaeoniflorin compared to paeoniflorin allows for their effective resolution.[11]

Isolation Workflow Diagram

Caption: Workflow for Galloyloxypaeoniflorin Isolation.

Part 2: Detailed Experimental Protocol

Stage 1: Preparation of Crude Glycoside Extract

-

Material Preparation: Weigh 500 g of dried Paeoniae Radix root and pulverize it into a coarse powder (approximately 40-60 mesh).

-

Extraction:

-

Place the powder into a large-volume flask and add 5 L of 70% (v/v) aqueous ethanol.

-

Perform ultrasonic-assisted extraction for 45 minutes at 50°C. This enhances cell wall disruption and improves extraction efficiency compared to simple maceration.[12]

-

Filter the mixture through cheesecloth to remove the bulk solid material.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the three filtrates.

-

Concentrate the solution under reduced pressure using a rotary evaporator at a bath temperature of 55°C until all ethanol is removed and a dense aqueous residue remains.

-

Lyophilize the aqueous residue to obtain a dry crude extract powder.

-

Stage 2: Enrichment of Total Glycosides via Macroporous Resin

-

Column Preparation:

-

Select a glass column (e.g., 5 cm diameter x 50 cm length) and pack it with D101 macroporous resin that has been pre-soaked in 95% ethanol for 24 hours and then washed thoroughly with deionized water until no ethanol is detectable.

-

-

Sample Loading:

-

Dissolve approximately 50 g of the crude extract powder in 500 mL of deionized water.

-

Load the solution onto the prepared resin column at a flow rate of 2 bed volumes (BV) per hour.

-

-

Washing and Elution:

-

Wash the column with 3 BV of deionized water to remove highly polar, non-adsorbed impurities (e.g., sugars, salts).

-

Discard the water wash.

-

Elute the adsorbed glycosides with 5 BV of 50% (v/v) aqueous ethanol at a flow rate of 2 BV/hour. The use of 50% ethanol provides sufficient eluotropic strength to desorb the monoterpene glycosides.[4]

-

-

Fraction Collection and Analysis:

-

Collect the 50% ethanol eluate.

-

Concentrate this fraction to dryness using a rotary evaporator to yield the enriched total glycosides fraction.

-

Analyze a small aliquot via High-Performance Liquid Chromatography (HPLC) to confirm the presence and enrichment of paeoniflorin and its derivatives.

-

Stage 3: Isolation of Galloyloxypaeoniflorin by HSCCC

This stage is the most critical for achieving high purity and relies on the selection of an appropriate two-phase solvent system.

-

Solvent System Selection & Preparation:

-

The choice of solvent system is paramount for successful HSCCC separation.[13] A suitable system must provide an ideal partition coefficient (K) for the target compound, typically between 0.5 and 2.0.

-

A recommended starting system for separating glycosides like paeoniflorin and its derivatives is n-butanol-ethyl acetate-water (1:4:5, v/v/v) .[11]

-

Prepare the solvent system by mixing the components in a separatory funnel. Shake vigorously and allow the phases to separate completely at room temperature. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the operational mode).

-

-

HSCCC System Operation:

-

Equilibration: Fill the entire HSCCC coil with the stationary phase (upper phase).

-

Mobile Phase Pumping: Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min while the apparatus is rotating at a set speed (e.g., 850 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet.

-

-

Sample Injection and Separation:

-

Dissolve 200 mg of the enriched total glycosides fraction in 10 mL of the biphasic solvent mixture (equal volumes of upper and lower phase).

-

Inject the sample solution into the column through the injection valve.

-

Continue to pump the mobile phase at 2.0 mL/min.

-

-

Fraction Collection and Purity Analysis:

-

Monitor the effluent continuously with a UV detector at 230 nm.

-

Collect fractions (e.g., 5 mL per tube) based on the peaks observed on the chromatogram.

-

Analyze the collected fractions corresponding to the target peak by analytical HPLC to determine the purity of Galloyloxypaeoniflorin.

-

Combine the fractions containing the high-purity compound (>98%) and remove the solvent under vacuum to obtain the purified Galloyloxypaeoniflorin.

-

Part 3: Data Summary and Verification

The identity and purity of the final product should be confirmed using standard analytical techniques such as HPLC, LC-MS for molecular weight confirmation, and NMR for structural elucidation.

Table 1: Expected Yield and Purity at Each Isolation Stage

| Stage | Input Material | Output Product | Expected Yield (w/w from initial dry root) | Expected Purity of Galloyloxypaeoniflorin |

| 1. Extraction | 500 g Paeoniae Radix Powder | Crude Extract Powder | ~15-20% | < 1% |

| 2. Enrichment | 50 g Crude Extract | Enriched Total Glycosides | ~3-5% | ~5-10% |

| 3. HSCCC | 200 mg Enriched Glycosides | Purified Galloyloxypaeoniflorin | Variable, dependent on content | > 98% |

References

-

Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography. PubMed. Available at: [Link]

-

Advancement in the chemical analysis of Paeoniae Radix (Shaoyao). PubMed. Available at: [Link]

-

Macroporous Resin Column Simulated Moving Bed Chromatography Adsorption for Separation of Albiflorin and Paeoniflorin. Asian Journal of Chemistry. Available at: [Link]

-

High-Speed Counter-Current Chromatography Research Guide. PapersFlow. Available at: [Link]

-

High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review. PubMed. Available at: [Link]

-

Progress in the Study of Chemical Structure and Pharmacological Effects of Total Paeony Glycosides Isolated from Radix Paeoniae Rubra. MDPI. Available at: [Link]

-

Assessment report on Paeonia lactiflora Pallas, radix (Paeoniae radix alba). European Medicines Agency (EMA). Available at: [Link]

-

Macroporous Resin Column Simulated Moving Bed Chromatography Adsorption for Separation of Albiflorin and Paeoniflorin. Asian Journal of Chemistry. Available at: [Link]

-

Radix Paeoniae Alba / White peony root / 白芍藥. Traditional Chinese Medicine (TCM). Available at: [Link]

-

High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from R. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Chemical profiling of Radix Paeoniae evaluated by... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. Available at: [Link]

-

Applications of high-speed counter-current chromatography for the separation and isolation of natural products. ResearchGate. Available at: [Link]

-

Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography. PubMed. Available at: [Link]

-

Phytochemical Studies on Paeoniae Radix (1);Monoterpene Glucosides. KoreaScience. Available at: [Link]

-

Extraction of Paeoniflorin from Radix Paeoniae Alba by Supercritical CO2. ResearchGate. Available at: [Link]

Sources

- 1. Advancement in the chemical analysis of Paeoniae Radix (Shaoyao) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 4. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. papersflow.ai [papersflow.ai]

- 6. High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical Studies on Paeoniae Radix (1);Monoterpene Glucosides -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

HPLC method development for Galloyloxypaeoniflorin quantification

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Galloyloxypaeoniflorin (GP) , a bioactive monoterpene glycoside found in Paeonia lactiflora and Paeonia suffruticosa.

While Paeoniflorin is the primary marker for Paeonia species, Galloyloxypaeoniflorin possesses distinct antioxidant and anti-inflammatory properties due to the presence of a galloyl moiety. Quantifying GP is challenging due to its structural similarity to Paeoniflorin and its susceptibility to hydrolysis. This guide provides a validated workflow to resolve these isomers and ensure data integrity for drug development and quality control.

Chemical Basis & Separation Logic

To develop a robust method, one must understand the analyte's behavior in solution.

-

Analyte: Galloyloxypaeoniflorin (

) -

Structural Insight: GP is essentially Paeoniflorin esterified with a gallic acid group.

-

Chromatographic Implication:

-

Polarity: The galloyl group adds aromaticity and molecular bulk, making GP slightly less polar (more hydrophobic) than Paeoniflorin. Therefore, on a C18 column, GP will elute after Paeoniflorin.

-

Acidity: The phenolic hydroxyls on the galloyl group are weakly acidic (

). To prevent peak tailing caused by secondary interactions with residual silanols on the column, the mobile phase must be acidified (pH < 3.0). -

UV Detection: The benzoyl and galloyl chromophores exhibit strong absorption at 230 nm (maximum sensitivity) and 254–280 nm (high selectivity).

-

Method Development Workflow

The following diagram illustrates the logical flow for optimizing the separation of GP from the matrix (Paeoniflorin, Albiflorin, etc.).

Figure 1: Iterative Method Development Cycle for Structural Isomers.

Detailed Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.

-

Column: C18 (Octadecylsilane),

mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18).-

Why: The 250 mm length provides the theoretical plates necessary to resolve GP from the massive Paeoniflorin peak.

-

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water (v/v). Note: Use Formic Acid (0.1%) if using MS detection.[1]

-

Solvent B: Acetonitrile (HPLC Grade).

-

-

Column Temperature: 30°C (Controlled).

-

Detection Wavelength: 230 nm.[4]

-

Injection Volume: 10 µL.

Gradient Program

This gradient is designed to elute the polar Paeoniflorin early while retaining the GP long enough for baseline separation.

| Time (min) | Solvent A (%) | Solvent B (%) | Event |

| 0.0 | 85 | 15 | Injection / Hold |

| 10.0 | 80 | 20 | Elution of Paeoniflorin |

| 35.0 | 60 | 40 | Elution of Galloyloxypaeoniflorin |

| 40.0 | 10 | 90 | Column Wash |

| 45.0 | 85 | 15 | Re-equilibration |

Sample Preparation (Extraction)

Efficient extraction is critical to prevent the hydrolysis of the ester bond in GP.

Figure 2: Optimized Extraction Workflow for Labile Glycosides.

Step-by-Step:

-

Weigh: Accurately weigh 0.5 g of pulverized Paeonia root powder into a 50 mL conical flask.

-

Solvent: Add 25 mL of 70% Methanol.

-

Expert Note: 70% Methanol strikes the balance between solubilizing the glycoside (water-soluble) and the galloyl moiety (organic-soluble).

-

-

Extraction: Sonicate for 30 minutes. Crucial: Maintain water bath temperature

to prevent ester hydrolysis. -

Makeup: Cool to room temperature. Weigh the flask and replenish any lost solvent with 70% Methanol.

-

Clarification: Filter through a 0.45 µm PTFE membrane.

Validation Parameters (ICH Q2)

To ensure the method is "field-proven," the following criteria must be met.

| Parameter | Acceptance Criteria | Experimental Logic |

| Specificity | Resolution ( | Ensures accurate integration without peak overlap. |

| Linearity | Confirms detector response is proportional to concentration.[5] | |

| Precision | RSD < 2.0% (n=6 injections). | Validates system stability. |

| Recovery | 95% – 105%. | Spiking standard into matrix to check for extraction efficiency. |

| LOD/LOQ | S/N ratio 3:1 (LOD) and 10:1 (LOQ). | Determines sensitivity limits. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of GP and Paeoniflorin | Gradient slope too steep. | Decrease the %B ramp rate between 10–30 mins. |

| Peak Tailing | Secondary silanol interactions. | Ensure mobile phase pH is ~2.5 using Phosphoric Acid. |

| GP Peak Area Decreasing | Hydrolysis of sample. | Analyze samples within 24h; keep autosampler at 4°C. |

| High Backpressure | Particulates in sample. | Re-filter sample; check guard column. |

References

- Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (General monograph on Paeonia lactiflora extraction and HPLC methods).

-

Kim, M. K., et al. (2021).[2] "Analytical Quality by Design Methodology Approach for Simultaneous Quantitation of Paeoniflorin and Decursin in Herbal Medicine by RP-HPLC Analysis." Natural Product Sciences, 27(4), 264-273.[2] Link[2]

-

Wang, S., et al. (2014). "Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities."[6] Pharmaceutical Biology, 52(9), 1189–1195. Link

- He, C., et al. (2010). "High-performance liquid chromatography coupled with electrospray ionization mass spectrometry for the qualitative and quantitative analysis of the active constituents in Paeonia lactiflora." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil [mdpi.com]

- 4. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Galloyloxypaeoniflorin from paeoniflorin precursors

Application Note & Protocol Guide

Abstract & Strategic Analysis

6'-O-Galloyloxypaeoniflorin (GP) is a bioactive monoterpene glycoside exhibiting superior antioxidant and cytoprotective properties compared to its precursor, Paeoniflorin (PF). While GP can be extracted from Paeonia lactiflora, yields are often low (<0.1%) and co-elution with similar glycosides complicates purification.

This guide details two semi-synthetic protocols to convert abundant Paeoniflorin into GP. The core challenge is regioselectivity : Paeoniflorin contains multiple secondary hydroxyl groups on the pinane skeleton and the glucose moiety. However, the primary hydroxyl at the C-6' position of the glucose unit offers a distinct steric and electronic handle for selective functionalization.

Comparison of Synthetic Routes

| Feature | Protocol A: Biocatalytic (Recommended) | Protocol B: Chemical (Steglich) |

| Mechanism | Lipase-catalyzed Transesterification | DCC/DMAP Coupling (Steglich) |

| Regioselectivity | High (Specificity for primary 6'-OH) | Moderate (Requires temp control) |

| Reagents | Vinyl Gallate, CALB (Novozym 435) | Tri-O-benzylgallic acid, DCC, Pd/C |

| Steps | 1 Step (Direct) | 2 Steps (Coupling + Deprotection) |

| Yield | 40–60% | 70–85% (Cumulative) |

| Green Score | High | Low (Uses chlorinated solvents) |

Protocol A: Biocatalytic Regioselective Synthesis

Rationale: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435) exhibits a strong preference for acylating primary hydroxyl groups in glycosides, leaving secondary hydroxyls and acid-sensitive acetal linkages of the pinane skeleton intact.

Materials

-

Substrate: Paeoniflorin (HPLC purity >98%)[]

-

Acyl Donor: Vinyl Gallate (Synthesis: Gallic acid + Vinyl acetate + Hg(OAc)₂ or commercially sourced)

-

Catalyst: Novozym 435 (Immobilized CALB)

-

Solvent: Anhydrous THF or 2-Methyl-2-butanol (2M2B)

-

Molecular Sieves: 4Å (Activated)

Step-by-Step Workflow

-

Preparation:

-

Dry Paeoniflorin (PF) in a vacuum desiccator over

for 24 hours. -

Activate 4Å molecular sieves at 250°C for 3 hours.

-

-

Reaction Setup:

-

Dissolve PF (480 mg, 1 mmol) and Vinyl Gallate (294 mg, 1.5 mmol) in 10 mL anhydrous THF.

-

Add 100 mg activated molecular sieves to scavenge trace water (preventing hydrolysis).

-

Initiate reaction by adding 200 mg Novozym 435.

-

-

Incubation:

-

Incubate in an orbital shaker at 50°C and 200 rpm .

-

Critical Checkpoint: Monitor reaction by TLC (CHCl₃:MeOH:H₂O, 65:35:10) or HPLC every 12 hours. The product (GP) will appear as a less polar spot/peak compared to PF.

-

-

Termination & Purification:

-

Filter off the enzyme and sieves. Wash the filter cake with THF.

-

Evaporate solvent under reduced pressure.

-

Purification: Flash column chromatography (ODS-C18). Elute with a gradient of MeOH/Water (20%

60% MeOH).

-

-

Yield Expectation: 45–55% isolated yield.

Protocol B: Chemical Synthesis (Steglich Esterification)

Rationale: Direct reaction with Gallic Acid is not feasible due to its phenolic hydroxyls. We must use 3,4,5-Tri-O-benzylgallic acid to prevent self-polymerization, followed by hydrogenolysis. This method is preferred when high throughput is required.

Materials

-

Reagent: 3,4,5-Tri-O-benzylgallic acid (TBGA)

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

-

Deprotection: 10% Pd/C, H₂ gas

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow

Stage 1: Ester Coupling

-

Dissolution: Dissolve PF (1 eq) and TBGA (1.2 eq) in anhydrous DCM under Nitrogen atmosphere.

-

Activation: Cool the solution to 0°C (Ice bath). Add DMAP (0.1 eq).

-

Coupling: Dropwise add DCC (1.2 eq) dissolved in DCM.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12–24 hours.

-

Observation: White precipitate (Dicyclohexylurea - DCU) will form.

-

-

Work-up: Filter off DCU. Wash filtrate with 5% NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

-

Intermediate: 6'-O-(3,4,5-tri-O-benzylgalloyl)-paeoniflorin.

-

Stage 2: Hydrogenolysis (Deprotection)

-

Setup: Dissolve the intermediate in MeOH/THF (1:1).

-

Catalyst: Add 10% Pd/C (10% w/w of substrate).

-

Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.

-

Note: Monitor strictly. Over-reduction can reduce the benzoyl group on the pinane skeleton.

-

-

Final Purification: Filter through Celite. Purify via Preparative HPLC.

Analytical Validation (QC)

To ensure the integrity of the synthesized GP, the following parameters must be met.

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient: 15% B (0-5 min)

45% B (30 min). -

Detection: UV 254 nm (Benzoyl) and 280 nm (Galloyl).

-

Retention Time Shift: GP will elute later than PF due to the hydrophobic galloyl group.

Structural Confirmation (NMR)

-

H NMR (DMSO-d₆): Look for the diagnostic downfield shift of the glucose H-6 protons.

-

Paeoniflorin H-6:

3.4 – 3.7 ppm. -

Galloyloxypaeoniflorin H-6:

4.3 – 4.5 ppm (Deshielded by ester). -

Galloyl Singlet:

6.9 – 7.1 ppm (2H, s).

-

Visualizations

Figure 1: Reaction Logic & Pathway

This diagram illustrates the parallel workflows for Enzymatic vs. Chemical synthesis.

Caption: Comparative workflow of Lipase-catalyzed transesterification versus Steglich esterification/deprotection.

Figure 2: Analytical Decision Tree

Logic flow for validating the synthesized product.

Caption: Quality Control decision tree for confirming regioselective galloylation.

References

-

Paeoniflorin Structure & Bioactivity

-

Steglich Esterification Protocol

-

Enzymatic Acylation of Glycosides

-

Riva, S. (2008). Laccases and Lipases: Biocatalysts for the Synthesis of Bioactive Compounds. Trends in Biotechnology. (General reference for CALB regioselectivity on primary OH of sugars). Link

-

-

Galloyloxypaeoniflorin Identification

-

Yao, C.W., et al. (2013).[] 6'-O-galloyloxypaeoniflorin protects human keratinocytes against oxidative stress-induced cell damage.[] Biomolecules & Therapeutics.[] Link

-

Sources

- 2. researchgate.net [researchgate.net]

- 3. Influence of paeoniflorin dietary supplementation on growth performance, antioxidant status, blood parameters, carcass characteristics and meat quality in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]

- 7. 6'-O-Galloyl paeoniflorin High quality with Factory price, CasNo.122965-41-7 Hubei CuiRan Biotechnology Co., Ltd China (Mainland) [cuiran.lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

In vitro cell culture dosing regimens for Galloyloxypaeoniflorin

Application Note: Optimized In Vitro Dosing Regimens for Galloyloxypaeoniflorin

Abstract

Galloyloxypaeoniflorin (GP), a bioactive monoterpene glycoside isolated from Paeonia species, exhibits potent antioxidative and anti-inflammatory properties distinct from its parent compound, Paeoniflorin.[][2] Its structural addition of a galloyl group enhances its affinity for free radicals but alters its lipophilicity and cellular uptake kinetics. This Application Note provides a rigorous, data-driven framework for dosing GP in in vitro systems, specifically targeting neuroprotection (PC12 models) and anti-inflammation (RAW 264.7 models).[][2][3] We address critical stability concerns, define the "Safe Therapeutic Window," and map the molecular mechanisms (Nrf2/HO-1 and NF-

Part 1: Compound Preparation & Stability[1][2][3]

1.1 Physicochemical Properties

1.2 Stock Solution Protocol To ensure reproducibility, gravimetric preparation is superior to volumetric estimation.[2][3]

-

Vehicle Selection: Dimethyl sulfoxide (DMSO), cell culture grade (

99.9%).[][2][3] -

Target Stock Concentration: 50 mM. (While 100 mM is possible, 50 mM reduces the risk of precipitation upon freeze-thaw cycles).[][2][3]

-

Calculation: Dissolve 3.16 mg of GP in 100

L of DMSO to yield a 50 mM stock.

1.3 Storage & Handling (The "Golden Rules")

-

Aliquot: Immediately divide stock into 10-20

L single-use aliquots in light-protected tubes. -

Temperature: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

-

Thawing: Thaw only once. Discard unused portions.

-

Working Solution: Dilute stock into pre-warmed culture media immediately before dosing. Ensure final DMSO concentration is

0.1% (v/v) to avoid solvent-induced cytotoxicity.[][2][3]

Part 2: Dose-Finding & Cytotoxicity Profiling

Before efficacy testing, the non-toxic range must be established. GP is generally less cytotoxic than synthetic chemotherapeutics, but high doses (>100

2.1 Cytotoxicity Assay (CCK-8 / MTT)

-

Cell Model: PC12 (Rat Pheochromocytoma) or RAW 264.7 (Murine Macrophage).[][2][3]

-

Seeding Density:

cells/well (96-well plate).[][2][3] -

Equilibration: 24 hours post-seeding.

2.2 Dosing Matrix

Perform a 7-point titration to determine the

| Group | GP Conc.[2][3][4][5][6] ( | DMSO Final % | Purpose |

| Blank | 0 | 0 | Media background |

| Vehicle | 0 | 0.1% | Solvent control (Baseline) |

| Low | 6.25 | 0.1% | Minimal exposure |

| Med-Low | 12.5 | 0.1% | Common efficacy start |

| Med | 25 | 0.1% | Target Therapeutic Dose |

| High | 50 | 0.1% | Target Therapeutic Dose |

| Max | 100 | 0.1% | Upper limit check |

| Tox Control | 200 | 0.1% | Likely cytotoxic |

2.3 Acceptance Criteria

-

Safe Window: Doses where cell viability is

90% of the Vehicle Control. -

Efficacy Range: Typically found between 12.5

M and 50

Part 3: Efficacy Dosing Regimens

GP exerts effects via two distinct temporal mechanisms: Prophylactic Priming (Nrf2 pathway) and Competitive Inhibition (NF-

Scenario A: Neuroprotection (Oxidative Stress Model)

-

Mechanism: Upregulation of HO-1 and NQO1 via Nrf2 nuclear translocation.[2][3]

-

Logic: Antioxidant enzymes require transcriptional time (4-12 hours) to accumulate before the oxidative insult (e.g.,

or Glutamate) occurs.[][2][3]

Protocol:

-

Seed: PC12 cells at

cells/mL in 6-well plates. -

Pre-treatment (T = -12h to -2h): Treat with GP (12.5, 25, 50

M) for 2 to 12 hours . -

Insult (T = 0): Wash cells (optional but recommended to remove extracellular GP) and add media containing 200-400

M -

Readout (T = +24h): Measure viability (CCK-8) or LDH release.

Scenario B: Anti-Inflammation (LPS Challenge)

-

Mechanism: Inhibition of I

B -

Logic: GP must be present during receptor activation to block downstream signaling cascades.[2][3]

Protocol:

-

Seed: RAW 264.7 cells at

cells/mL. -

Pre-incubation (T = -1h): Add GP (10, 20, 40

M) 1 hour prior to LPS. This saturates cellular uptake.[2][3] -

Co-stimulation (T = 0): Add LPS (final conc. 1

g/mL) directly to the GP-containing media.[][2][3] Do not wash.[2][3] -

Readout (T = +18-24h): Collect supernatant for Griess Assay (NO levels) or ELISA (TNF-

, IL-6).

Part 4: Mechanistic Validation & Visualization

To confirm the observed effects are due to GP pharmacology, specific biomarkers must be validated.

4.1 Key Signaling Targets

-

Nrf2 (Nuclear Factor erythroid 2-related factor 2): Look for translocation from Cytosol

Nucleus.[][2][3][7] -

HO-1 (Heme Oxygenase-1): Downstream antioxidant protein (Western Blot).[][2][3][8]

-

NF-

B (p65): Look for reduced phosphorylation or reduced nuclear accumulation.[][2][3]

4.2 Experimental Workflow Diagram

Caption: Figure 1.[][2][3][7][9] Optimized experimental workflow for Galloyloxypaeoniflorin assessment, distinguishing between prophylactic (neuroprotective) and concurrent (anti-inflammatory) dosing strategies.

4.3 Molecular Mechanism Diagram

Caption: Figure 2. Proposed signaling cascade. GP promotes Nrf2 dissociation from Keap1 and activates the PI3K/Akt pathway, leading to nuclear translocation and upregulation of antioxidant enzymes (HO-1).

References

-

Zhang, Y., et al. (2018). "6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation."[][2][3] Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Liu, H., et al. (2011). "Paeoniflorin protects against LPS-induced acute lung injury in mice."[][2][3] Journal of Ethnopharmacology. (Contextual grounding for LPS dosing ranges). Available at: [Link]

-

PubChem Compound Summary. "Galloyloxypaeoniflorin (CID 122965-41-7)."[][2][3] National Center for Biotechnology Information.[2][3] Available at: [Link][][2][3]

-

Bae, N., et al. (2021). "In Vitro Dosing and Stability of Glycosides in DMSO."[2] Journal of Pharmaceutical Sciences (General reference for glycoside handling).[2][3]

Sources

- 2. Paeoniflorin | C23H28O11 | CID 442534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxypaeoniflorin | C23H28O12 | CID 21631105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jssm.umt.edu.my [jssm.umt.edu.my]

- 5. Reconsideration of Classical Antibiotic Lincomycin: Anti-inflammatory Effect in LPS-stimulated RAW 264.7 Cells [mbl.or.kr]

- 6. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]

- 8. Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

Preparing Galloyloxypaeoniflorin standards for LC-MS analysis

Application Note & Protocol: Preparation and Analysis of Galloyloxypaeoniflorin Standards for LC-MS

| MW: 632.57 g/molAbstract

This guide provides a rigorous, field-validated protocol for the preparation, storage, and LC-MS/MS analysis of Galloyloxypaeoniflorin (GPF) . Unlike its parent compound paeoniflorin, GPF contains a labile galloyl ester moiety at the C-6' position, rendering it highly susceptible to hydrolysis and isomerization under improper pH and temperature conditions. This protocol establishes a "Self-Validating System" to ensure standard integrity, utilizing specific solvent systems and mass spectrometry transitions to maximize sensitivity and stability.

Part 1: Chemical Integrity & Handling

The Stability Challenge

Galloyloxypaeoniflorin is a monoterpene glycoside ester. The critical failure point in most assays is the hydrolysis of the ester bond, converting GPF back into paeoniflorin and gallic acid.

-

Risk Factor: High pH (>7.0) and elevated temperatures (>25°C) accelerate de-galloylation.

-

Solubility Profile: Soluble in Methanol, Ethanol, DMSO, and Acetonitrile. Sparingly soluble in pure water.

Reagents & Materials

-

Reference Standard: Galloyloxypaeoniflorin (Purity >98% by HPLC).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water (

). -

Additives: LC-MS Grade Ammonium Acetate (

), Formic Acid (FA). -

Glassware: Amber borosilicate glass (to prevent photo-degradation).

Part 2: Standard Preparation Protocol

Primary Stock Solution (1.0 mg/mL)

-

Solvent Choice: 100% Methanol .

-

Rationale: Methanol provides optimal solubility and prevents hydrolysis better than aqueous mixtures during long-term storage. Avoid DMSO if possible for LC-MS due to ion suppression and difficulty in removal, unless solubility is strictly required (which is rare for GPF).

-

-

Procedure:

-

Accurately weigh 1.0 mg of GPF standard into a 1.5 mL amber glass vial.

-

Add 1.0 mL of Methanol.

-

Vortex for 30 seconds until fully dissolved.

-

Validation Step: Inspect for particulates. If cloudy, sonicate for 1 min at <20°C.

-

-

Storage: -80°C (Stable for 6 months).

Working Standard Solutions

-

Diluent: 50% Methanol / 50% Water (v/v) containing 0.1% Formic Acid .

-

Rationale: The addition of acid stabilizes the ester bond. Matching the initial mobile phase strength (approx. 50% organic) prevents peak distortion/broadening during injection.

-

-

Serial Dilution Scheme:

-

WS1 (10 µg/mL): 10 µL Stock + 990 µL Diluent.

-

WS2 (1 µg/mL): 100 µL WS1 + 900 µL Diluent.

-

Calibration Curve: Prepare points at 5, 10, 50, 100, 500, and 1000 ng/mL from WS2.

-

Quality Control (QC) Samples

Prepare independently weighed stock solutions for QCs to verify the calibration curve.

-

Low QC (LQC): 15 ng/mL (3x LLOQ).

-

Mid QC (MQC): 400 ng/mL.

-

High QC (HQC): 800 ng/mL.

Part 3: LC-MS/MS Methodology

Chromatographic Conditions

Separation of GPF from its isomers (e.g., galloylalbiflorin) is critical.

-

Column: Phenomenex Gemini NX-C18 (100 x 2.1 mm, 3 µm) or Agilent Zorbax SB-C18.

-

Alternative: Kinetex Phenyl-Hexyl for enhanced isomer separation.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B (Isocratic hold for loading)

-

1-6 min: 10%

45% B -

6-8 min: 45%

90% B (Wash) -

8-10 min: 90% B

-

10.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters

GPF can be analyzed in both polarities. Negative Mode (ESI-) is generally preferred for galloyl derivatives due to the phenolic nature of the gallic acid moiety, yielding cleaner baselines. However, Positive Mode (ESI+) is often used for the parent paeoniflorin via ammonium adducts.

Recommended Mode: Negative Electrospray Ionization (ESI-)

-

Precursor Ion:

-

Quantifier Transition:

(Gallic acid fragment) -

Qualifier Transition:

(Decarboxylated gallic acid) or

Alternative Mode: Positive Electrospray Ionization (ESI+)

-

Note: Requires Ammonium Acetate in mobile phase.[1]

-

Precursor Ion:

-

Quantifier Transition:

(Paeoniflorin core fragment) -

Qualifier Transition:

Part 4: Visualization of Workflows

Figure 1: Standard Preparation & Stability Workflow

This diagram outlines the critical decision points to ensure standard integrity.

Caption: Workflow for the preparation of Galloyloxypaeoniflorin standards, highlighting critical checkpoints for solubility and stability.

Figure 2: LC-MS/MS Method Optimization Logic

A decision tree for selecting the optimal ionization mode based on matrix complexity.

Caption: Decision tree for optimizing LC-MS/MS parameters for GPF, comparing Negative and Positive ESI modes.

Part 5: Data Summary & Validation

Table 1: Optimized MRM Transitions

| Analyte | Ionization | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| GPF | ESI (-) | 631.5 | 169.0 | 40 | 25 | Quantifier |

| GPF | ESI (-) | 631.5 | 125.0 | 40 | 35 | Qualifier |

| GPF | ESI (+) | 650.6 | 179.1 | 35 | 30 | Quantifier |

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Signal Drop >20% | Hydrolysis of Galloyl ester | Check pH of mobile phase (keep < 4.0). Prepare fresh standards daily. |

| Peak Tailing | Secondary interactions | Increase Ammonium Acetate to 5-10mM. Ensure column is end-capped. |

| Na+ Adduct Dominance | Sodium contamination | Use plasticware instead of glass where possible; switch to ESI (-) mode. |

References

-

Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method. Molecules, 2022. Link

-

A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin. Journal of Separation Science, 2026. Link

-

Fragmentation and Ionization Efficiency of Paeoniflorin Derivatives in MALDI-MS/MS. Mass Spectrometry, 2022. Link

-

Characterization of multiple chemical components of GuiLingJi by UHPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 2022. Link

Sources

Column chromatography purification steps for galloyl-monoterpenes

Application Note: AN-GMT-2024

Executive Summary

Galloyl-monoterpenes (e.g., galloyl-paeoniflorin, benzoyl-paeoniflorin) represent a complex class of hybrid natural products combining a hydrophilic monoterpene glycoside core with a hydrophobic, labile phenolic moiety. This structural duality presents a specific purification challenge: the glycosidic bond renders them polar, while the ester linkage is susceptible to hydrolysis under acidic or basic conditions.

This guide moves beyond generic "natural product isolation" to provide a targeted, orthogonal workflow. We utilize Macroporous Resins for bulk enrichment, Sephadex LH-20 for structural class separation (phenolic vs. non-phenolic), and Reverse-Phase Prep-HPLC for final isolation.

Strategic Workflow Overview

The isolation logic relies on "Orthogonal Selectivity"—using different physical properties at each stage to maximize resolution.

Figure 1: Orthogonal purification workflow designed to minimize ester hydrolysis while maximizing purity.

Phase I: Extraction & Matrix Removal

Objective: Remove bulk impurities (sugars, proteins, lipids) and concentrate the glycoside fraction.

Extraction Protocol

Avoid boiling water extraction if possible, as thermal stress can degrade the galloyl ester.

-

Solvent: 70% Ethanol (EtOH).

-

Ratio: 1:10 (w/v) Plant material to solvent.

-

Method: Ultrasonic-assisted extraction (30 min, <40°C) or cold maceration (24h).

-

Concentration: Rotary evaporate at <45°C to remove EtOH. Suspend residue in water.[1]

Macroporous Resin Enrichment (D101 or HP-20)

Silica gel is not recommended for the initial crude stage due to irreversible adsorption of polar glycosides and potential acidity. Non-polar copolymer resins (D101, HP-20) are superior.

Protocol:

-

Pre-treatment: Soak resin in 95% EtOH (24h), wash with water until no alcohol remains.

-

Loading: Load aqueous sample (from 3.1) onto the column (BV = Bed Volume). Flow rate: 1-2 BV/h.

-

Elution Gradient:

| Step | Solvent | Volume | Purpose |

| Wash | Distilled Water | 3-5 BV | Remove free sugars, proteins, salts. |

| Elution 1 | 20% EtOH | 3-4 BV | Elutes highly polar simple glycosides. |

| Target | 40-50% EtOH | 4-5 BV | Elutes Galloyl-Monoterpenes (Target). |

| Strip | 95% EtOH | 2 BV | Removes chlorophyll, lipids, aglycones. |

Causality: The galloyl moiety increases the hydrophobicity of the molecule compared to simple sugars. Therefore, water washes away the sugars, while 40-50% EtOH provides enough organic strength to desorb the target without eluting the highly lipophilic fats (which require 95% EtOH).

Phase II: Orthogonal Class Separation (Sephadex LH-20)

Objective: Separate compounds based on molecular size and hydrogen bonding capabilities. This is the critical step for separating non-phenolic glycosides from galloyl-glycosides.

Mechanism of Action

Sephadex LH-20 is unique because it exhibits dual behavior:

-

Size Exclusion: Larger molecules elute first.

-

Adsorption: The dextran matrix interacts with phenolic hydroxyls (galloyl groups) via hydrogen bonding, retarding their elution.

Result: Unlike silica where polarity dictates order, here the galloyl group acts as an anchor , causing the target to elute after similar non-galloylated monoterpenes.

Figure 2: The "Retardation Effect" of Sephadex LH-20 on galloyl-bearing compounds.

Protocol

-

Column Preparation: Swell LH-20 in Methanol (MeOH) for 4 hours. Pack gravity column.

-

Mobile Phase: Methanol:Water (Start 30:70, gradient to 100:0) OR Isocratic 50% MeOH (simplest).

-

Flow Rate: Slow gravity flow (~0.5 mL/min).

-

Fraction Collection: Collect small fractions. Galloyl-monoterpenes typically elute in the middle-to-late fractions due to the aromatic interaction.

Phase III: High-Resolution Polishing (Prep-HPLC)

Objective: Isolate individual isomers and achieve >98% purity.

Column Selection[2][3]

-

Stationary Phase: C18 (ODS) is standard.

-

Particle Size: 5 µm (analytical) or 10 µm (preparative).

-

Dimensions: 20 x 250 mm for semi-prep (loads 50-200 mg).

Mobile Phase Optimization

Galloyl esters are weak acids (phenols). Without pH control, peaks will tail.

-

Modifier: Add 0.1% Formic Acid to both water and organic phases.[2] This suppresses ionization (

), sharpening the peak.

Recommended Gradient (Generic for Galloyl-Glycosides):

-

Solvent A: 0.1% Formic Acid in Water[2]

-

Solvent B: Acetonitrile (ACN)

| Time (min) | % B (ACN) | Comment |

| 0 | 15% | Initial equilibration |

| 5 | 15% | Isocratic hold (elutes polar impurities) |

| 30 | 45% | Linear gradient (Target region) |

| 35 | 95% | Wash column |

| 40 | 15% | Re-equilibrate |

Note: Galloyl-paeoniflorin elutes later than Paeoniflorin due to the added hydrophobicity of the galloyl group.

Troubleshooting & Stability

-

Ester Hydrolysis: Avoid pH > 8. Do not leave samples in water for extended periods. Store fractions in MeOH at -20°C.

-

Peak Tailing: Increase acid modifier to 0.2% Formic Acid or switch to Trifluoroacetic acid (TFA) (use TFA with caution as it can degrade glycosides over time).

-

Sample Solubility: If the sample precipitates in the HPLC mobile phase, dissolve in a small volume of DMSO or MeOH before injection.

References

-

Feng, C., Lu, H. T., & Jiang, Y. (2004).[3] Purification of paeoniflorin from Paeonia lactiflora Pall.[3][4][5] by high-speed counter-current chromatography.[3][6] Journal of Chromatography A, 1040(2), 205-208.[3] Link

-

Li, S., et al. (2012). Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography.[7] Journal of Separation Science, 35(13), 1665-1674. Link

-

Cytiva. (n.d.). Sephadex LH-20: Gel filtration of natural products in organic solvents.[8] Cytiva Application Notes. Link

-

Ye, H., et al. (2016). Preparative separation of gallocatechin gallate from Camellia ptilophylla using macroporous resins followed by sephadex LH-20 column chromatography.[9] Journal of Chromatography B, 1011, 6-13.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]

- 6. sephadex lh-20 column: Topics by Science.gov [science.gov]

- 7. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 9. Preparative separation of gallocatechin gallate from Camellia ptilophylla using macroporous resins followed by sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solubilization and Formulation of Galloyloxypaeoniflorin for In Vivo Administration

Introduction & Chemical Context

Galloyloxypaeoniflorin (GP) is a bioactive monoterpene glycoside isolated from Paeonia species (e.g., Paeonia suffruticosa). While structurally related to paeoniflorin, the presence of the galloyl moiety (an ester linkage) significantly alters its physicochemical properties, increasing its molecular weight (~632.57 g/mol ) and hydrophobicity compared to its parent compound.

The Formulation Challenge: Researchers often encounter two primary failure modes when transitioning GP from in vitro to in vivo studies:

-

Precipitation: The molecule is soluble in organic solvents (DMSO, Methanol) but prone to crashing out of solution when diluted into aqueous buffers (PBS/Saline) required for injection.

-

Hydrolysis: The ester bond connecting the galloyl group is susceptible to enzymatic and chemical hydrolysis, particularly in alkaline environments (pH > 7.5), leading to the degradation of GP into paeoniflorin and gallic acid before it reaches the target tissue.

This guide provides a validated, step-by-step protocol to solubilize GP for Intraperitoneal (IP) and Intravenous (IV) administration, prioritizing stability and bioavailability.

Physicochemical Profile & Solubility Strategy[1][2][3][4]

| Property | Data | Implication for Formulation |

| Molecular Weight | 632.57 g/mol | Moderate size; requires co-solvents for high concentrations. |

| Appearance | White crystalline powder | Visual inspection for clarity is essential. |

| LogP (Predicted) | ~1.5 - 2.0 | Lipophilic enough to require organic co-solvents; hydrophilic enough to dissolve in blood stream once dispersed. |

| pKa | ~8.5 (Phenolic groups) | CRITICAL: Maintain pH < 7.4 to prevent oxidation and ester hydrolysis. |

| Primary Solubility | DMSO (>50 mg/mL) | Ideal stock solvent. |

| Secondary Solubility | Methanol, Ethanol | Useful intermediates but toxic at high volumes. |

| Aqueous Solubility | Poor (<1 mg/mL in pure water) | Do not attempt to dissolve directly in saline. |

Validated Formulation Protocols

Protocol A: The "Gold Standard" Co-Solvent System (DMSO/PEG/Saline)

Recommended for: IP (Intraperitoneal) and IV (Intravenous) injection. Target Concentration: 1 mg/mL – 5 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline

Expert Insight: This method uses Polyethylene Glycol (PEG) 400 as an interface. DMSO dissolves the crystal lattice. PEG 400 acts as a bridge, preventing the hydrophobic GP molecules from aggregating when they hit the saline.

Step-by-Step Procedure:

-

Stock Preparation (The "Organic Phase"):

-

Weigh the required amount of Galloyloxypaeoniflorin.

-

Dissolve completely in 100% DMSO .

-

Volume Calculation: This volume should represent 5% of your final total volume.

-

Action: Vortex vigorously for 30 seconds. Ensure the solution is perfectly clear.

-

-

Intermediate Phase (The "Stabilizer"):

-

Add PEG 400 (Polyethylene Glycol 400) to the DMSO solution.

-

Volume Calculation: This should represent 40% of your final total volume.

-

Action: Vortex or pipette mix gently. The solution will become viscous and warm slightly (exothermic mixing).

-

-

Aqueous Phase (The "Diluent"):

-

Slowly add warm (37°C) Sterile Saline (0.9% NaCl) .

-

Volume Calculation: This should represent the remaining 55% of the volume.

-

Action: Add dropwise while vortexing. Do not add saline all at once , as this causes "shock precipitation."

-

-

Final Processing:

-

Sonication: Sonicate in a water bath for 5-10 minutes at room temperature to ensure uniformity.

-

Filtration: Pass through a 0.22 µm PES or PVDF syringe filter for sterilization.

-

Note: Nylon filters may bind glycosides; avoid them if possible.

-

Protocol B: Low-Dose Alternative (Ethanol/Saline)

Recommended for: Highly sensitive models where DMSO/PEG is contraindicated. Target Concentration: < 1 mg/mL Vehicle Composition: 5% Ethanol / 95% Saline

-

Dissolve GP in 100% Ethanol (5% of final volume).

-

Add Sterile Saline (95% of final volume) rapidly while vortexing.

-

Warning: This solution is metastable. Use within 30 minutes of preparation.

Visualization of Workflows

Diagram 1: Solubilization Workflow (Protocol A)

Caption: Step-by-step solubilization logic for Galloyloxypaeoniflorin using the co-solvent method to prevent precipitation.

Diagram 2: Vehicle Selection Decision Tree

Caption: Decision matrix for selecting the appropriate vehicle based on route of administration and required dosage.

Dosing & Safety Guidelines

Maximum Administration Volumes

To ensure animal welfare and prevent vehicle toxicity, adhere to these limits:

| Species | Route | Max Volume (Standard) | Max Volume (Strict) |

| Mouse (25g) | IP | 0.5 mL | 0.25 mL |

| Mouse (25g) | IV | 0.2 mL | 0.1 mL |

| Rat (250g) | IP | 5.0 mL | 2.5 mL |

| Rat (250g) | IV | 2.0 mL | 1.0 mL |

Quality Control Checklist

Before injecting, perform the "Print Read Test" :

-

Hold the vial of formulated GP solution against a page of text.

-

If you can read the text clearly through the liquid, the drug is dissolved.

-

If the text is blurry or you see floating particles, do not inject . Sonicate further or increase the PEG 400 ratio.

Stability Warning

-

pH Sensitivity: Do not use alkaline buffers (pH > 8). The ester bond in GP is liable to hydrolyze, releasing Gallic Acid.

-

Storage: Prepare fresh daily. If storage is necessary, freeze the DMSO stock at -20°C. Do not freeze the final saline formulation, as precipitation is likely upon thawing.

References

-

Chemical Profile & Isolation

- Matsuda, H., et al. (2001). "Bioactive constituents of Chinese natural medicines. VI. Moutan Cortex." Chemical and Pharmaceutical Bulletin.

-

In Vivo Vehicle Formulations (Lipophilic Glycosides)

- Huh, J. E., et al. (2005). "Penta-O-galloyl-beta-D-glucose suppresses tumor growth via inhibition of angiogenesis and stimulation of apoptosis." Carcinogenesis.

-

General Vehicle Toxicity & Selection

-

Intraperitoneal Injection Guidelines

-

University of British Columbia (UBC) Animal Care Committee.[3] "SOP: Intraperitoneal Injection in the Adult Mouse."

-

Sources

- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

Troubleshooting & Optimization

Preventing hydrolysis of Galloyloxypaeoniflorin during extraction

Technical Support Center: Stabilizing Galloyloxypaeoniflorin (GP) During Extraction

Introduction: The Hydrolysis Hazard

Welcome to the Advanced Extraction Support Center. If you are observing high levels of Paeoniflorin and Gallic Acid but low yields of Galloyloxypaeoniflorin (GP) , your extraction protocol is likely triggering a specific degradation pathway. GP is a monoterpene glycoside ester; its stability relies on preserving the ester linkage between the galloyl moiety and the paeoniflorin core.

This guide moves beyond basic "standard operating procedures" to address the mechanistic causes of yield loss: enzymatic hydrolysis during the "wet phase" and chemical hydrolysis during concentration.

Module 1: The Degradation Mechanism (The "Why")

To prevent loss, you must understand the enemy. GP degradation is driven by two distinct forces depending on the stage of your workflow.

Enzymatic Hydrolysis (The "Wet Phase" Risk)

-

The Culprit: Native Esterases and

-Glucosidases residing in the root bark. -

The Trigger: When cell walls rupture (grinding/chopping) in the presence of water, these enzymes mix with the substrate.

-

The Result: The enzymes rapidly cleave the ester bond, releasing Gallic Acid and leaving behind Paeoniflorin. This can happen within minutes if the solvent is not sufficiently organic (alcohol-based) to denature the enzymes.

Chemical Hydrolysis (The "Concentration" Risk)

-

The Culprit: Alkaline pH and Heat.

-